N-benzyl-2-bromo-3-methylbutanamide
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Overview
Description
N-benzyl-2-bromo-3-methylbutanamide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-bromo-3-methylbutanamide typically involves the bromination of a suitable precursor, followed by the introduction of the benzyl group. One common method involves the reaction of 3-methylbutanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to yield N-benzyl-3-methylbutanamide. Finally, bromination of the amide using bromine or a brominating agent such as N-bromosuccinimide (NBS) results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of N-benzyl-3-methylbutanamide.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: N-benzyl-2-hydroxy-3-methylbutanamide or N-benzyl-2-amino-3-methylbutanamide.
Reduction: N-benzyl-3-methylbutanamide.
Oxidation: N-benzyl-2-carboxy-3-methylbutanamide.
Scientific Research Applications
N-benzyl-2-bromo-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-3-methylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the generation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-3-methylbutanamide
- N-benzyl-2-iodo-3-methylbutanamide
- N-benzyl-2-fluoro-3-methylbutanamide
Uniqueness
N-benzyl-2-bromo-3-methylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N-benzyl-2-bromo-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDSXPGCKZKVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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